Cas no 4595-60-2 (2-Bromopyrimidine)
2-Bromopyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromopyrimidine
- 2-Bromopyrimidine,98%
- CS-W009110
- 2-Bromo-1,3-diazine
- bromopyrimidine
- BCP23007
- AM20100173
- AKOS002687669
- PS-4262
- EINECS 224-993-7
- FT-0611612
- DTXSID9063532
- NS00031569
- SB57728
- W-106108
- Z415645012
- 2-Bromopyrimidine, 95%
- EN300-72064
- SCHEMBL5162
- NSC 88935
- 2-bromo pyrimidine
- A826940
- BP-12089
- 2-bromo-pyrimidine
- AC-3205
- Pyrimidine, 2-bromo-
- MFCD00014601
- B2832
- STR08642
- 4595-60-2
- NSC88935
- NSC-88935
- SY004970
- DB-025363
- DTXCID1040459
-
- MDL: MFCD00014601
- Inchi: 1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H
- InChI Key: PGFIHORVILKHIA-UHFFFAOYSA-N
- SMILES: BrC1=NC=CC=N1
- BRN: 605945
Computed Properties
- Exact Mass: 157.94800
- Monoisotopic Mass: 157.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.6448 (rough estimate)
- Melting Point: 52.0 to 58.0 deg-C
- Boiling Point: 62-64 ºC (1.5 mmHg)
- Flash Point: 62-64℃/1.5mm
- Refractive Index: 1.5260 (estimate)
- Water Partition Coefficient: Miscible with water.
- PSA: 25.78000
- LogP: 1.23910
- Solubility: Uncertain
2-Bromopyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:0-10°C
2-Bromopyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromopyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 23038-10/G |
2-BROMOPYRIMIDINE |
4595-60-2 | 95% | 10/G |
$31 | 2023-01-31 | |
| AstaTech | 23038-50/G |
2-BROMOPYRIMIDINE |
4595-60-2 | 95% | 50g |
$59 | 2023-09-18 | |
| Alichem | A039000106-1kg |
2-Bromopyrimidine |
4595-60-2 | 98% | 1kg |
$893.00 | 2023-09-01 | |
| Fluorochem | 036373-1g |
2-Bromopyrimidine |
4595-60-2 | 97% | 1g |
£8.00 | 2022-03-01 | |
| Fluorochem | 036373-5g |
2-Bromopyrimidine |
4595-60-2 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036373-10g |
2-Bromopyrimidine |
4595-60-2 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 036373-25g |
2-Bromopyrimidine |
4595-60-2 | 97% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 036373-100g |
2-Bromopyrimidine |
4595-60-2 | 97% | 100g |
£123.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120301-100g |
2-Bromopyrimidine |
4595-60-2 | 98% | 100g |
¥1099.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120301-1g |
2-Bromopyrimidine |
4595-60-2 | 98% | 1g |
¥38.90 | 2023-09-04 |
2-Bromopyrimidine Suppliers
2-Bromopyrimidine Related Literature
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Nezire Saygili,Andrei S. Batsanov,Martin R. Bryce Org. Biomol. Chem. 2004 2 852
-
2. Activated nitriles in heterocyclic synthesis: reaction of cyanogen bromide with some functionally substituted enaminesZaghloul El-Shahat Kandeel,Fathy Mohamed Abdelrazek,Nehmedo Elshahira Magda Salah Eldin,Mohamed Hilmy Elnagdi J. Chem. Soc. Perkin Trans. 1 1985 1499
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Shuanshuan Liu,Weichen Huang,Decai Wang,Ping Wei,Qilong Shen Org. Chem. Front. 2019 6 2630
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Guiting Chen,Ruifeng He,Wei Yang,Bin Zhang New J. Chem. 2017 41 1696
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Gregory Hughes,Changsheng Wang,Andrei S. Batsanov,Michael Fern,Stephen Frank,Martin R. Bryce,Igor F. Perepichka,Andrew P. Monkman,Benjamin P. Lyons Org. Biomol. Chem. 2003 1 3069
Additional information on 2-Bromopyrimidine
Professional Introduction to 2-Bromopyrimidine (CAS No. 4595-60-2)
2-Bromopyrimidine, with the chemical formula C₄H₃BrN₂, is a significant heterocyclic compound widely utilized in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 4595-60-2, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The brominated pyrimidine structure serves as a crucial intermediate in the development of various biologically active molecules, making it an indispensable tool for researchers aiming to innovate in drug discovery.
The structural integrity of 2-Bromopyrimidine allows for facile functionalization at the bromine substituent, enabling the construction of complex molecular architectures. This property has been leveraged in numerous synthetic pathways, particularly in the formation of nucleoside analogs and kinase inhibitors. Recent advancements in the field have highlighted its role in developing targeted therapies for cancers and infectious diseases, where precise molecular modifications are essential for enhancing therapeutic efficacy.
In the realm of pharmaceutical innovation, 2-Bromopyrimidine has been instrumental in the synthesis of antiviral and anticancer agents. For instance, studies have demonstrated its utility in creating inhibitors that disrupt viral replication by interfering with essential enzymatic pathways. The bromine atom's reactivity allows for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many modern drugs.
Moreover, the incorporation of 2-Bromopyrimidine into drug candidates has shown promise in addressing resistant bacterial infections. Researchers have exploited its scaffold to design molecules that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial survival. The adaptability of this compound has also been observed in developing treatments for neurological disorders, where pyrimidine derivatives exhibit potential neuroprotective properties.
The agrochemical sector has not been left untouched by the versatility of 2-Bromopyrimidine. Its derivatives have been explored as herbicides and fungicides, offering novel solutions to crop protection challenges. By modifying its structure, chemists have been able to develop compounds that selectively target pathogenic fungi without harming beneficial flora, thereby contributing to sustainable agriculture practices.
The synthesis of 2-Bromopyrimidine typically involves bromination reactions on pyrimidine precursors, a process that requires careful optimization to achieve high yields and purity. Advances in green chemistry have led to the development of more environmentally friendly synthetic routes, minimizing waste and reducing energy consumption. These innovations align with global efforts to promote sustainable chemical manufacturing.
In conclusion, 2-Bromopyrimidine (CAS No. 4595-60-2) stands as a cornerstone in modern chemical synthesis, particularly within pharmaceuticals and agrochemicals. Its broad applicability and synthetic flexibility continue to drive research towards groundbreaking discoveries. As scientists delve deeper into its potential, we can anticipate even more innovative uses emerging from this remarkable compound.
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